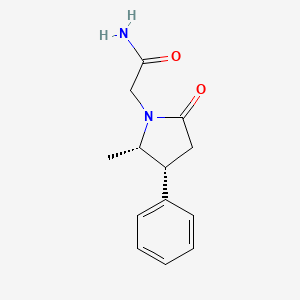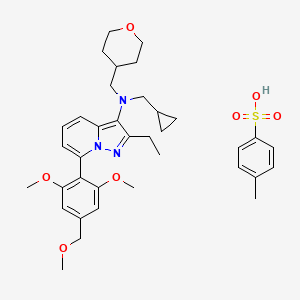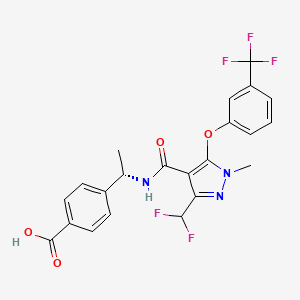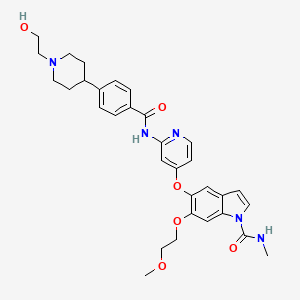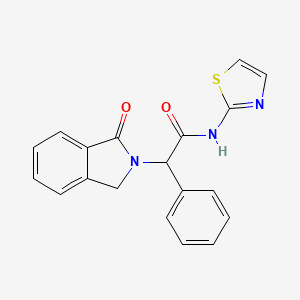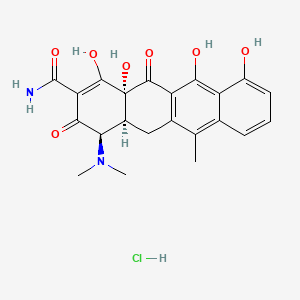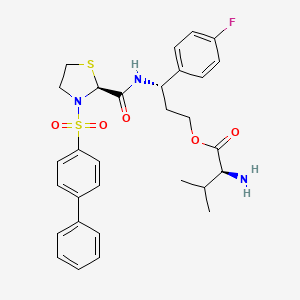
endo-BCN-PEG8-Säure
Übersicht
Beschreibung
“endo-BCN-PEG8-acid” is a PEG derivative containing a BCN group with a terminal carboxylic acid . It is used as a PEG-based PROTAC linker in the synthesis of PROTACs .
Synthesis Analysis
The terminal carboxylic acid of “endo-BCN-PEG8-acid” can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The BCN group can react with azide-tagged biomolecules .Molecular Structure Analysis
The molecular weight of “endo-BCN-PEG8-acid” is 617.7 g/mol, and its molecular formula is C30H51NO12 . It contains a BCN group and a terminal carboxylic acid .Chemical Reactions Analysis
The BCN group of “endo-BCN-PEG8-acid” can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .Physical And Chemical Properties Analysis
“endo-BCN-PEG8-acid” appears as a liquid . Its molecular weight is 617.7 g/mol, and its molecular formula is C30H51NO12 . The exact boiling point, melting point, flash point, and density are not specified .Wissenschaftliche Forschungsanwendungen
Vernetzungsreagenz
endo-BCN-PEG8-Säure ist ein Vernetzungsreagenz, das BCN enthält {svg_1}. Vernetzungsreagenzien werden in der Forschung verwendet, um die Wechselwirkungen zwischen verschiedenen Biomolekülen zu bestimmen. Sie können kovalente Bindungen zwischen funktionellen Gruppen von Proteinen, DNA und anderen Biomolekülen herstellen, so dass Forscher ihre Wechselwirkungen auf stabile und zuverlässige Weise untersuchen können {svg_2}.
Biokonjugation
Die terminale Carbonsäure von this compound ist in Gegenwart von Aktivatoren (z. B. EDC oder HATU) mit primären Aminogruppen reaktionsfähig {svg_3}. Diese Eigenschaft macht es nützlich in der Biokonjugation, einem Prozess, der die kovalente Bindung von zwei Biomolekülen beinhaltet. Biokonjugation wird häufig bei der Entwicklung von Medikamententrägersystemen, der Herstellung von Antikörper-Wirkstoff-Konjugaten und der Markierung von Biomolekülen zur Detektion eingesetzt {svg_4}.
Kupferfreie Click-Chemie
Die BCN-Gruppe von this compound ermöglicht eine kupferfreie Click-Chemie mit Azid-markierten Biomolekülen {svg_5}. Click-Chemie ist eine Art chemischer Reaktion, die durch ihre Effizienz, Selektivität und Vielseitigkeit gekennzeichnet ist. Insbesondere die kupferfreie Click-Chemie ist vorteilhaft, da sie in lebenden Organismen ohne die mit Kupfer verbundene Toxizität durchgeführt werden kann {svg_6}.
Erhöhung der Löslichkeit in wässrigen Medien
Der hydrophile PEG-Spacer in this compound erhöht die Löslichkeit in wässrigen Medien {svg_7}. Dies ist besonders nützlich in der biologischen Forschung und pharmazeutischen Entwicklung, wo die Löslichkeit die Wirksamkeit eines Medikaments oder die Genauigkeit eines Experiments erheblich beeinflussen kann {svg_8}.
Markierung von primären Aminen
This compound kann verwendet werden, um die primären Amine (-NH2) von Proteinen, aminomodifizierten Oligonukleotiden und anderen aminhaltigen Molekülen zu markieren {svg_9}. Dies ist in vielen Bereichen der Forschung wichtig, darunter Proteomik und Genomik, wo Markierung verwendet wird, um Biomoleküle zu detektieren, zu verfolgen und zu quantifizieren {svg_10}.
Reagenzienqualität für die Forschung
This compound ist von Reagenzienqualität und wird für Forschungszwecke verwendet {svg_11}. Dies bedeutet, dass es die hohen Standards erfüllt, die für die Verwendung in einem Labor erforderlich sind, um zuverlässige und genaue Ergebnisse zu gewährleisten {svg_12}.
Wirkmechanismus
Target of Action
The primary target of endo-BCN-PEG8-acid are primary amine groups present in various biomolecules . The compound is reactive with these primary amine groups, particularly in the presence of activators .
Mode of Action
endo-BCN-PEG8-acid interacts with its targets through a process known as copper-free click chemistry . Specifically, the terminal carboxylic acid of endo-BCN-PEG8-acid reacts with primary amine groups to form a stable amide bond . This reaction is facilitated by the presence of activators . Additionally, the bicyclononyne (BCN) group present in the compound enables this copper-free click chemistry with azide-tagged biomolecules .
Pharmacokinetics
It is noted that the hydrophilic polyethylene glycol (peg) spacer present in the compound increases its solubility in aqueous media , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of endo-BCN-PEG8-acid’s action largely depend on the specific biomolecules it interacts with. By forming stable amide bonds with primary amine groups, endo-BCN-PEG8-acid can modify the structure and function of these biomolecules . This can lead to various downstream effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of endo-BCN-PEG8-acid can be influenced by various environmental factors. For instance, the presence of activators can facilitate its reaction with primary amine groups . Additionally, the compound’s solubility in aqueous media suggests that its action may be influenced by the hydration status of the environment .
Safety and Hazards
“endo-BCN-PEG8-acid” is not classified as a hazard . In case of skin or eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . If symptoms persist, seek medical attention . In case of ingestion, seek medical attention .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The endo-BCN-PEG8-acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its BCN group and terminal carboxylic acid . The nature of these interactions is primarily through the formation of a stable amide bond with primary amine groups .
Cellular Effects
As it can interact with azide-tagged biomolecules , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of endo-BCN-PEG8-acid involves its ability to form stable amide bonds with primary amine groups . This interaction can lead to changes in gene expression and enzyme activation or inhibition.
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51NO12/c32-29(33)7-9-35-11-13-37-15-17-39-19-21-41-23-24-42-22-20-40-18-16-38-14-12-36-10-8-31-30(34)43-25-28-26-5-3-1-2-4-6-27(26)28/h26-28H,3-25H2,(H,31,34)(H,32,33)/t26-,27+,28? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKJPUANVDIPPF-FITHBNAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)CCC#C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)CCC#C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



